

# Technical Support Center: Managing Interference from Tris and Glycine Buffers

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## Compound of Interest

Compound Name: *Cyanine5 NHS ester bromide*

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Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges associated with the use of Tris and glycine buffers in various experimental assays.

## Troubleshooting Guide

This guide provides solutions to common problems encountered due to buffer interference.

**Q1:** My protein concentration measurement is inaccurate when using a colorimetric assay with samples in Tris or glycine buffer. What could be the cause and how can I fix it?

**A1:** Inaccurate protein concentration readings are a frequent issue when using buffers containing primary amines like Tris or amino acids like glycine with certain colorimetric assays.

### Common Causes:

- **Interference with Assay Chemistry:** Both Tris and glycine can interfere with the chemical reactions underlying popular protein assays.
  - **Lowry Assay:** Tris buffer can interfere with the Lowry method by both contributing to the blank color and decreasing the color development from the protein.<sup>[1][2]</sup> This interference is noticeable even at low Tris concentrations (e.g., 0.37 mM).<sup>[1][2]</sup>
  - **Bicinchoninic Acid (BCA) Assay:** The BCA assay is susceptible to interference from reducing agents and copper chelating agents.<sup>[3]</sup> Tris can also affect the accuracy of BCA

assays.[4]

- Bradford Assay: Both Tris and glycine buffers are known to interfere with the Bradford assay.[1] However, the Bradford assay is generally considered less susceptible to interference from small molecules like glycine compared to copper-based assays.[5][6]

Solutions:

- Buffer-Matching Standards: The most straightforward approach is to prepare your protein standards in the exact same buffer (including the same concentration of Tris or glycine) as your unknown samples. This helps to cancel out the background signal from the buffer.[2]
- Sample Dilution: If your protein sample is concentrated enough, diluting it can lower the concentration of the interfering buffer substance to a level that no longer significantly affects the assay.[7]
- Removal of Interfering Substances: If dilution is not feasible, you can remove the interfering buffer components prior to the assay. Common methods include:
  - Protein Precipitation: Techniques like trichloroacetic acid (TCA) or acetone precipitation can effectively separate proteins from buffer components.[7][8][9]
  - Buffer Exchange: Methods such as dialysis or size-exclusion chromatography (desalting columns) can be used to exchange the interfering buffer with a compatible one.[8][9][10]
- Use a Compatible Assay: Some commercial protein assays are formulated to be more resistant to common interfering substances.[7] The Bradford assay is often a better choice than copper-based methods when samples contain Tris or glycine.[5]

Q2: I am observing altered enzyme kinetics (e.g., changes in  $K_m$  or  $V_{max}$ ) when using Tris buffer. Why is this happening and what can I do?

A2: Tris buffer can directly impact enzyme activity and kinetics, leading to misleading results.

Common Causes:

- Chelation of Metal Ions: Tris contains a primary amine group that can chelate metal ions.[11][12] This is particularly problematic for metalloenzymes that require metal cofactors for their

catalytic activity.[\[11\]](#)[\[12\]](#)

- **Direct Interaction with the Enzyme:** The primary amine in Tris can sometimes participate in reactions or interact with the enzyme, potentially acting as an inhibitor.[\[13\]](#)[\[14\]](#) For example, Tris has been shown to have inhibitory effects on amylase activity.[\[13\]](#)
- **pH Shift with Temperature:** The pKa of Tris is sensitive to temperature changes.[\[11\]](#)[\[15\]](#) If your assay is performed at a temperature different from which the buffer was prepared, the pH of the reaction mixture may shift, affecting enzyme activity.

Solutions:

- **Use an Alternative Buffer:** For metalloenzymes, consider using buffers with low metal-binding capacity, such as HEPES, MOPS, or phosphate buffer.[\[11\]](#)[\[12\]](#)
- **Empirical Buffer Selection:** The optimal buffer for a particular enzyme should be determined empirically by testing a panel of different buffers.[\[11\]](#)
- **Control for Temperature:** Prepare and pH your Tris buffer at the same temperature at which you will perform your enzyme assay to minimize pH shifts.[\[14\]](#)

Q3: My mass spectrometry results for protein analysis are poor when my sample is in Tris buffer. What is the problem and how can I improve my data?

A3: Tris is not considered a mass spectrometry (MS)-compatible buffer and can significantly suppress the signal of your protein of interest.[\[16\]](#)

Common Causes:

- **Ion Suppression:** Tris is non-volatile and can form adducts with the analyte ions in the gas phase, leading to a suppression of the desired protein signal.[\[17\]](#)
- **Contamination of the MS System:** The non-volatile nature of Tris can lead to its accumulation in the mass spectrometer, causing contamination and requiring extensive cleaning.[\[16\]](#)

Solutions:

- **Buffer Exchange:** Before MS analysis, it is crucial to remove Tris from your protein sample. This can be achieved through:
  - **Solid-Phase Extraction (SPE):** Using C18 or other suitable cartridges to bind your protein while washing away the Tris buffer.
  - **ZipTips®:** A convenient method for desalting and concentrating small amounts of protein or peptides.[\[16\]](#)
  - **Dialysis or Buffer Exchange Columns:** Effective for larger sample volumes.
- **Use a Volatile Buffer:** If possible, prepare your final sample in a volatile buffer compatible with MS, such as ammonium bicarbonate or ammonium acetate.
- **Specialized MS Techniques:** Some advanced MS techniques, like fused-droplet electrospray ionization (FD-ESI/MS), have been developed to mitigate the interference from non-volatile buffers like Tris.[\[18\]](#)

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Tris interference in the Lowry and BCA protein assays?

A1: The Lowry and BCA assays are both based on the reduction of  $\text{Cu}^{2+}$  to  $\text{Cu}^{+}$  by the peptide backbone of proteins in an alkaline medium. The  $\text{Cu}^{+}$  then reacts with a colorimetric reagent to produce a detectable signal. Tris, containing a primary amine, can also reduce  $\text{Cu}^{2+}$ , leading to a false-positive signal in the blank and a decrease in the color developed from the protein.[\[1\]](#)[\[2\]](#)[\[19\]](#)

Q2: Can glycine interfere with protein assays?

A2: Yes, glycine can interfere with some protein assays. Since it is an amino acid, it can react in assays that are sensitive to free amino acids or their functional groups. For instance, both Tris and glycine buffers are reported to interfere with the Bradford assay.[\[1\]](#) However, single amino acids like glycine are not expected to produce a significant response in the Bradford assay, which primarily relies on the binding of Coomassie dye to basic and aromatic amino acid residues within a protein.[\[5\]](#)[\[6\]](#)

Q3: Are there any alternatives to Tris and glycine buffers for electrophoresis?

A3: Yes, several alternative buffer systems are available for protein electrophoresis, each with specific advantages:

- Tris-Tricine: This system is optimized for the separation of small proteins and peptides.[\[20\]](#)
- Bis-Tris: These gels have a more neutral pH, which enhances stability and minimizes protein degradation, making them suitable for applications like mass spectrometry and post-translational modification analysis.[\[20\]](#)
- Tris-Acetate: These gels are ideal for the separation of high molecular weight proteins.[\[20\]](#)

Q4: How can I remove interfering substances like Tris and glycine from my protein sample?

A4: Several methods can be used to remove these interfering substances:

- Protein Precipitation: Trichloroacetic acid (TCA)/acetone precipitation is a common and effective method.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Dialysis: This is a gentle method for buffer exchange, suitable for larger sample volumes.[\[7\]](#)[\[9\]](#)
- Size-Exclusion Chromatography (Desalting Columns): A rapid method for removing small molecules like buffer components from protein samples.[\[8\]](#)[\[10\]](#)
- Commercial Cleanup Kits: Several kits are available that are specifically designed to remove various interfering substances from protein samples before downstream applications.[\[8\]](#)

## Quantitative Data Summary

The following tables summarize the impact of Tris and glycine on various assays.

Table 1: Effect of Tris Buffer on Protein Quantification Assays

Assay	Tris Concentration	Observed Effect	Reference
Lowry	0.37 mM	Marked distortion of protein measurement	<a href="#">[1]</a> <a href="#">[2]</a>
Lowry	0.04 - 3.65 mM	Decreased chromophore development with protein and increased blank color	<a href="#">[2]</a>
Mass Spec	0.1 mM	Decreased peak heights of apo-myoglobin signals	<a href="#">[17]</a>
Mass Spec	> 50 mM	Significant decrease in detected myoglobin and heme concentrations	<a href="#">[17]</a>

Table 2: Impact of Buffer Choice on Enzyme Kinetics

Enzyme	Buffer	Km (mM)	kcat (s-1)	kcat/Km (M-1s-1)	Reference
Trypsin	HEPES	3.14 ± 0.14	-	-	<a href="#">[12]</a>
Trypsin	Tris-HCl	3.07 ± 0.16	-	-	<a href="#">[12]</a>
Trypsin	Phosphate	2.9 ± 0.02	-	-	<a href="#">[12]</a>
Alkaline Phosphatase	Tris	Highest Vmax, Highest Km	-	-	<a href="#">[11]</a>
Alkaline Phosphatase	Glycine	Lower Vmax, Lower Km	-	-	<a href="#">[11]</a>
Alkaline Phosphatase	Tricine	Lower Vmax, Lower Km	-	-	<a href="#">[11]</a>

Note: Specific values for kcat and kcat/Km for Trypsin were not provided in the source material. For Alkaline Phosphatase, the source indicated relative differences rather than specific quantitative values.

## Experimental Protocols

### Protocol 1: Acetone Precipitation for Protein Sample Cleanup

This protocol is a quick and effective method to precipitate proteins and remove interfering substances like Tris and glycine.

#### Materials:

- Protein sample in interfering buffer
- Cold acetone (-20°C)
- Microcentrifuge
- Resuspension buffer (compatible with downstream application)

#### Procedure:

- Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.
- Add four volumes of cold acetone (-20°C) to the sample (e.g., 400 µL).
- Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
- Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.
- Carefully decant the supernatant, which contains the interfering substances.
- Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make the protein difficult to redissolve.
- Resuspend the protein pellet in a suitable buffer for your downstream assay.

### Protocol 2: Buffer Exchange using a Desalting Column

This protocol is a rapid method for removing small molecules from protein samples.

#### Materials:

- Protein sample in interfering buffer

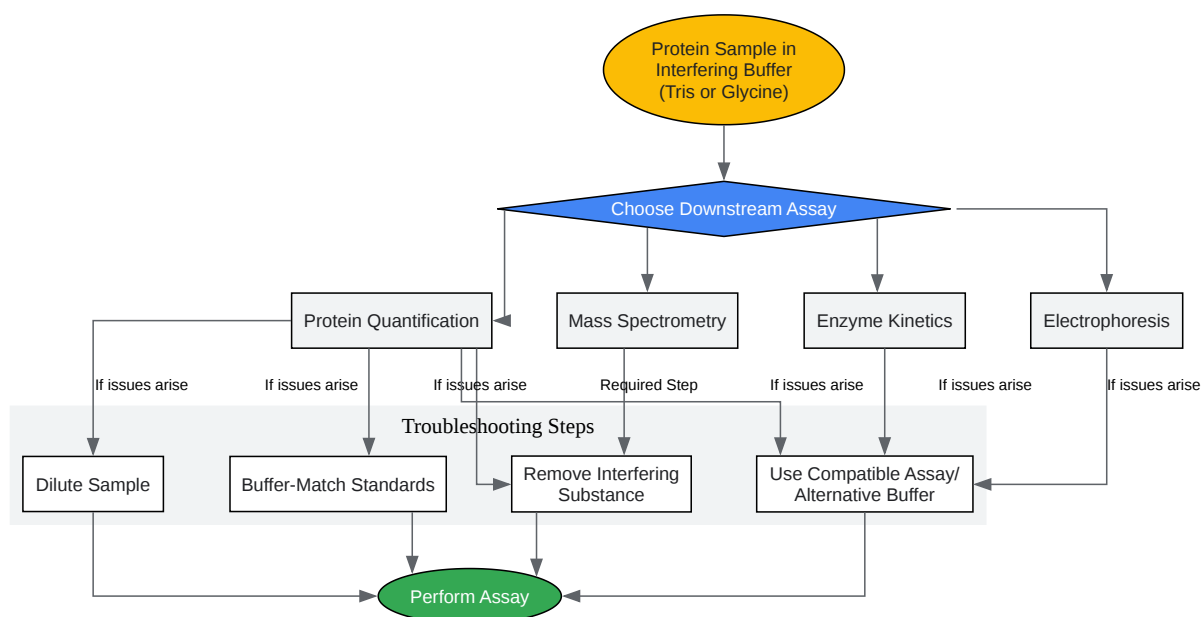


- Desalting column (e.g., spin column format)
- Collection tubes
- Exchange buffer (compatible with downstream application)

Procedure:

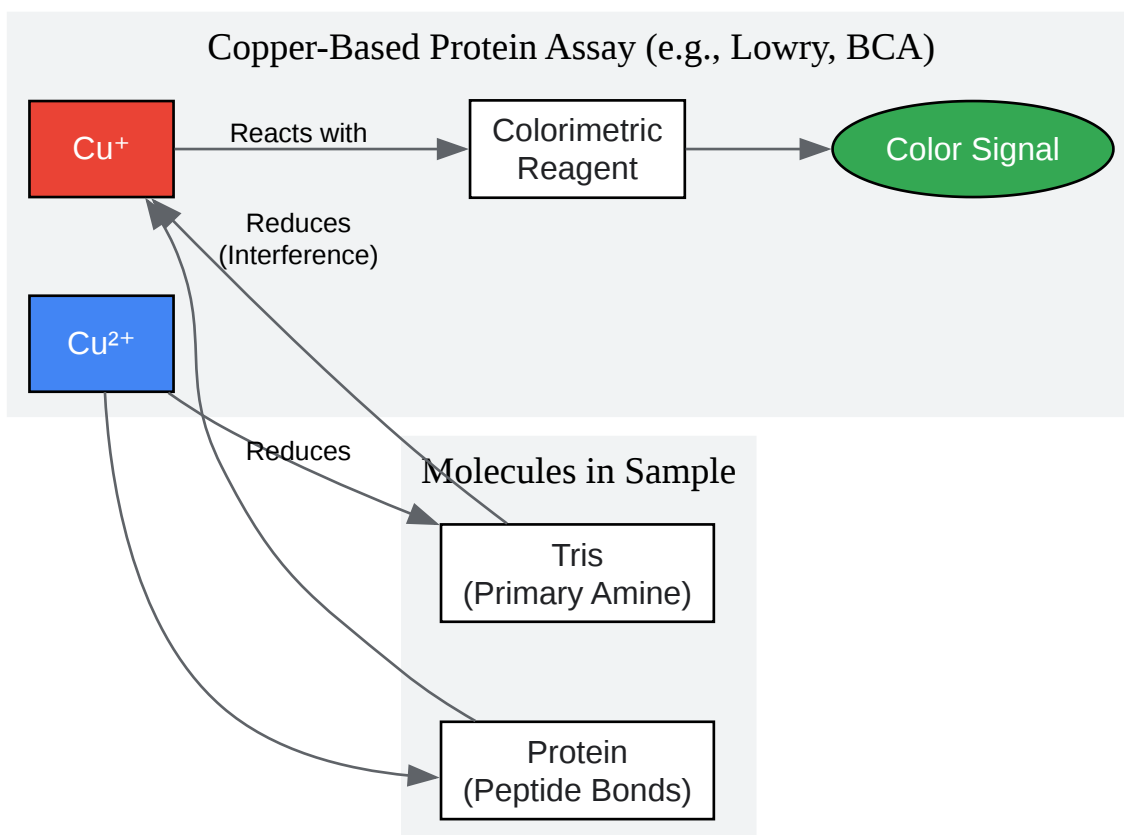
- Prepare the desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with the desired exchange buffer.
- Apply the protein sample to the top of the column resin.
- Centrifuge the column (if using a spin column) or allow the sample to flow through by gravity, following the manufacturer's protocol.
- The protein will elute in the exchange buffer, while the smaller interfering molecules are retained in the column matrix.
- Collect the purified protein sample for your downstream application.

## Visualizations



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Caption: Troubleshooting workflow for experiments with interfering buffers.



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Caption: Mechanism of Tris interference in copper-based protein assays.

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